Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate
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Overview
Description
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This particular compound features a cyclohexane ring with a methoxy group and a propanoate ester group, making it a unique structure within the ester category.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate typically involves the esterification of 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions . The reaction can be represented as follows:
3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid+methanolH2SO4Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid and methanol.
Reduction: 3-[(1S,2R)-2-methoxycyclohexyl]propanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with biological pathways . The methoxy group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the cyclohexane ring.
Ethyl propanoate: Another ester with a propanoate group but different alkyl substituents.
Methyl butyrate: An ester with a butyrate group, commonly found in fruit fragrances.
Uniqueness
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate is unique due to its cyclohexane ring and methoxy substituent, which confer distinct chemical and physical properties. These structural features can influence its reactivity, biological activity, and applications in various fields.
Properties
CAS No. |
72887-20-8 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate |
InChI |
InChI=1S/C11H20O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
FIVGNUMMSHPWHT-VHSXEESVSA-N |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1CCC(=O)OC |
Canonical SMILES |
COC1CCCCC1CCC(=O)OC |
Origin of Product |
United States |
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